

An In-Depth Technical Guide to the In Vitro Characterization of PF-04217903

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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240

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Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR). [1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as mutation, amplification, or overexpression, is a key driver in the progression and metastasis of numerous human cancers.[1][2] PF-04217903 was developed to target this oncogenic pathway and has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades.[3][4] A distinguishing feature of PF-04217903 is its exquisite selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of more than 150 other kinases, establishing it as one of the most selective c-Met inhibitors documented.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of PF-04217903, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported efficacy of PF-04217903 across various biochemical and cellular-based assays.

Table 1: Biochemical Inhibitory Activity of PF-04217903 against c-Met Kinase

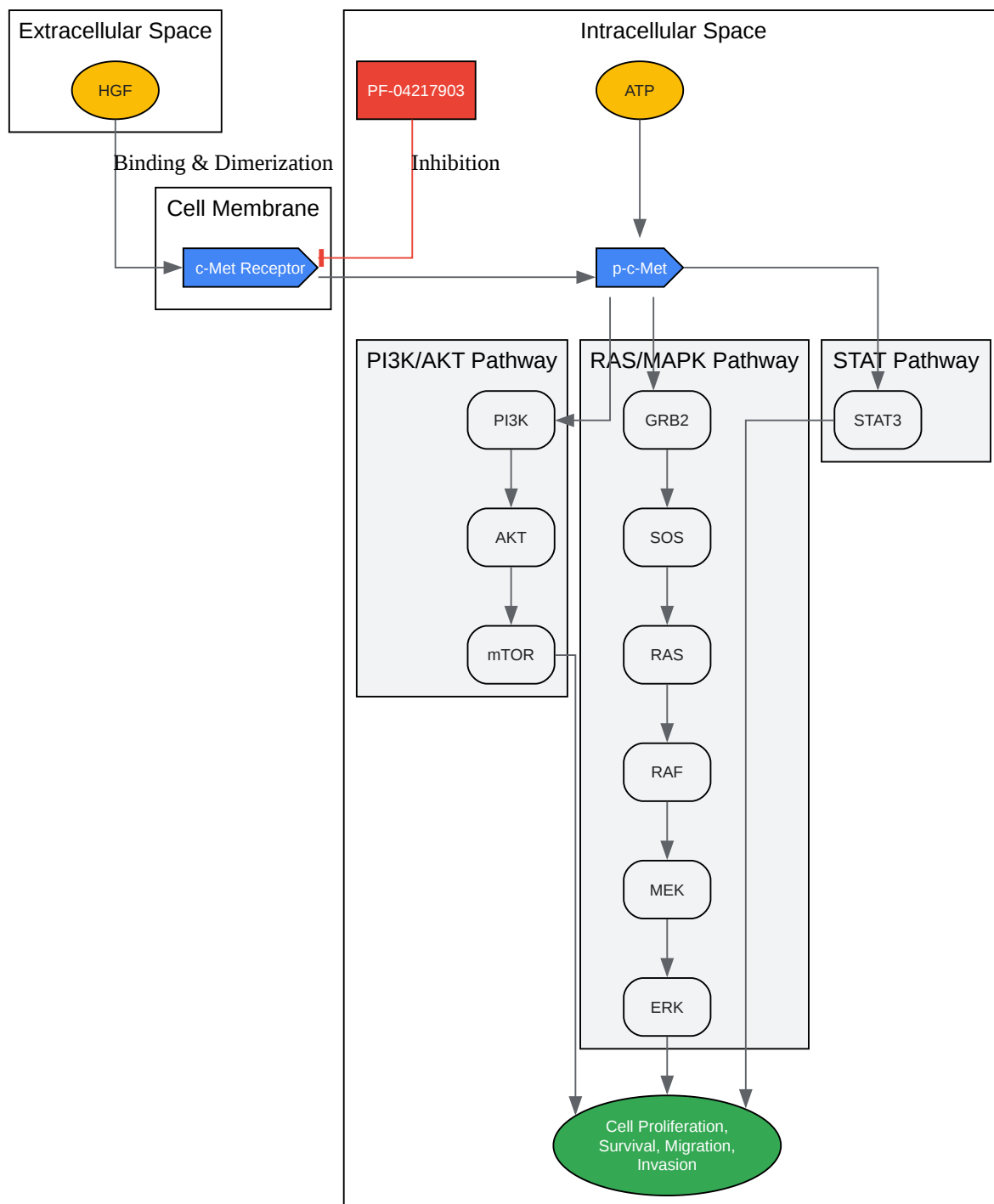
Target/Cell Line	Assay Type	Ki (nM)	IC50 (nM)	Notes
Recombinant human c-Met kinase	Kinase Assay	4.8[7]	-	ATP-competitive inhibition.[7]
Wild-Type c-Met	Kinase Assay	4.5[3]	4.8[8]	ATP-competitive inhibitor.[3][8]
c-Met-H1094R	Kinase Assay	-	3.1[7][8]	Similar potency to wild-type.[7][8]
c-Met-R988C	Kinase Assay	-	6.4[7][8]	Similar potency to wild-type.[7][8]
c-Met-T1010I	Kinase Assay	-	6.7[7][8]	Similar potency to wild-type.[7][8]
c-Met-Y1230C	Kinase Assay	-	>10,000[7][8]	No inhibitory activity.[7][8]

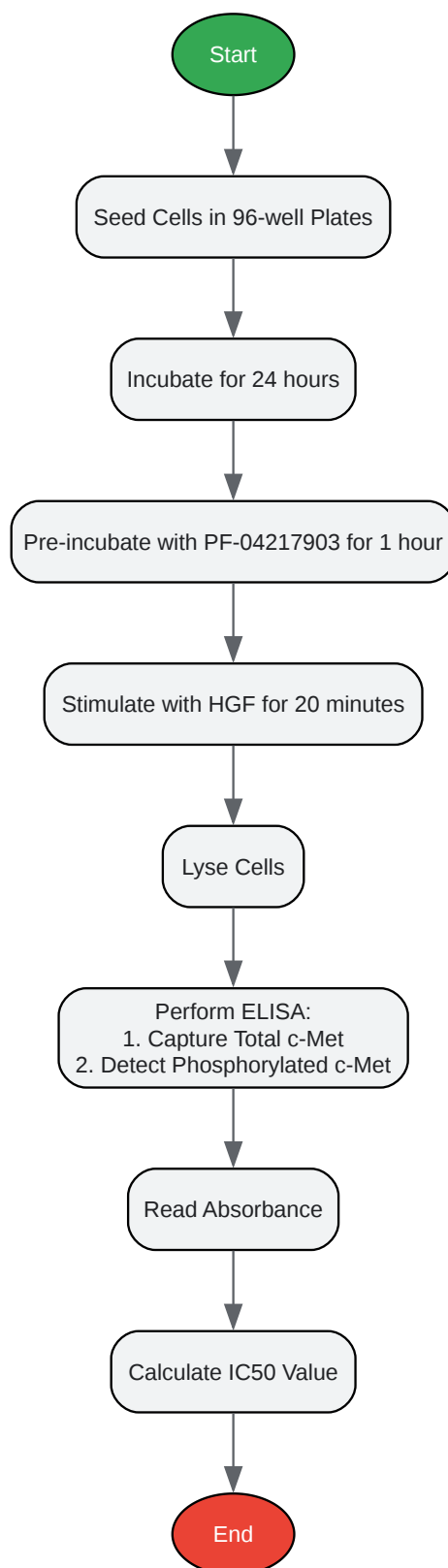
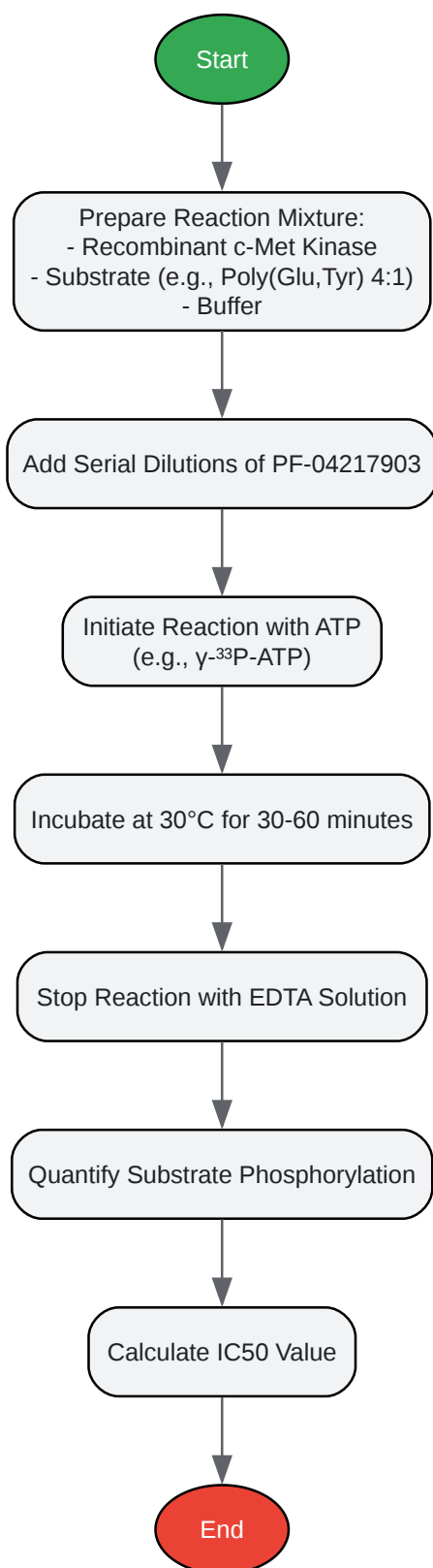
Table 2: Cellular Inhibitory Activity of PF-04217903

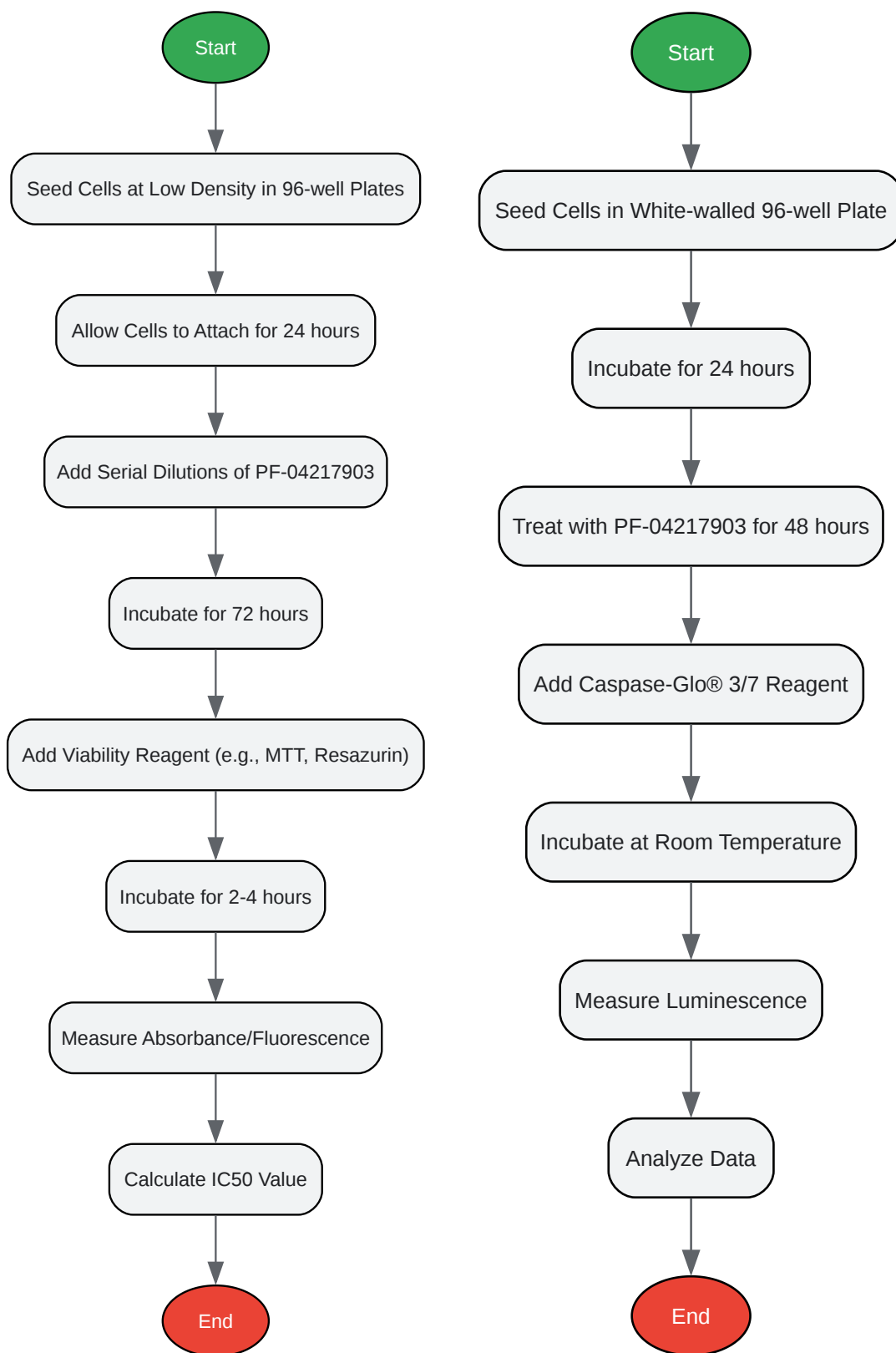
Cell Line	Cancer Type	Assay	IC50 (nM)
GTL-16	Gastric Carcinoma	Proliferation	12[1][7]
NCI-H1993	Non-Small Cell Lung Cancer (NSCLC)	Proliferation	30[1][7]
GTL-16	Gastric Carcinoma	Apoptosis	31[7]
NCI-H441	Lung Carcinoma	Migration & Invasion	7-12.5[7]
HT29	Colon Carcinoma	Migration & Invasion	7-12.5[7]
HUVEC	Endothelial Cells	c-Met Phosphorylation	4.6[3][9]
HUVEC	Endothelial Cells	Survival	12[3][9]
HUVEC	Endothelial Cells	Apoptosis	27[3]
HUVEC	Endothelial Cells	Matrigel Invasion	7.3[3]
LXFA 526L	-	Clonogenic Growth	16[10]
LXFA 1647L	-	Clonogenic Growth	13[10]

Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and motility.[1] PF-04217903 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the c-Met kinase domain, thereby preventing this initial phosphorylation event and consequently inhibiting the entire downstream signaling cascade.[1]







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